![molecular formula C19H28N2O5S B2708136 N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1211389-05-7](/img/structure/B2708136.png)
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide, also known as SPI-1005, is a small molecule drug that has been recently developed for the treatment of various diseases. SPI-1005 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy and safety.
Scientific Research Applications
Novel Hybrid Pharmaceuticals
Research indicates the development of new pharmaceutical hybrids, such as NOSH compounds, which incorporate both nitric oxide and hydrogen sulfide-releasing moieties. These compounds, including NOSH-1, have shown potent cell growth inhibitory properties in various human cancer cell lines, indicating their potential as powerful anti-cancer agents (Kodela et al., 2012).
Synthetic Studies on Spiroketal Natural Products
Spiroketal compounds, including 1,6-dioxaspiro[4.5]decane derivatives, have been successfully synthesized, demonstrating the potential for these compounds in creating bioactive molecules. This synthesis process is significant for the development of new pharmaceuticals and chemicals with various applications (Iwata et al., 1988).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents has been explored. These compounds have shown promising results in both antibacterial and antifungal activities, indicating their potential as effective antimicrobial agents (Darwish et al., 2014).
Antiviral Evaluation
A new series of compounds, including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, have been designed and synthesized for their antiviral activity. These compounds have exhibited strong activity against influenza A/H3N2 virus and human coronavirus, suggesting their potential in antiviral therapy (Apaydın et al., 2020).
Gabapentin-based Synthesis for Biologically Active Compounds
The intermolecular Ugi reaction of gabapentin with various components has led to the development of novel classes of compounds, including N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan derivatives. These compounds show potential in various biological applications and provide a new approach to synthesizing biologically active compounds (Poor et al., 2018).
properties
IUPAC Name |
N-[4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14(2)18(22)21-15-6-8-17(9-7-15)27(23,24)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,14,16,20H,3-5,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHJJRCPKOJZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

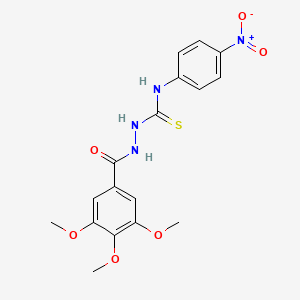
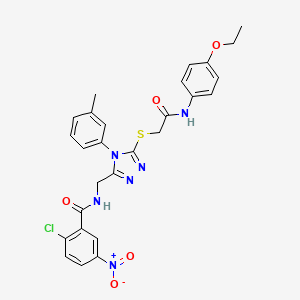
![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)
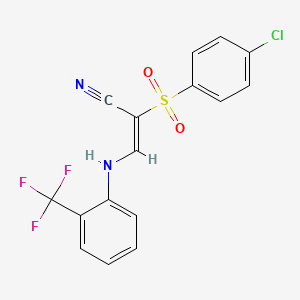
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)
![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)
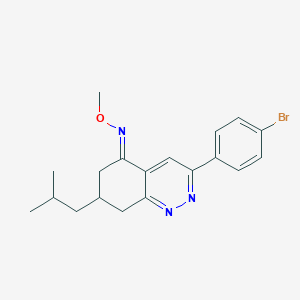
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)
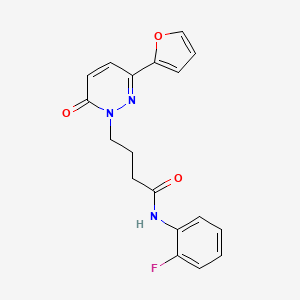

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)
![3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)

